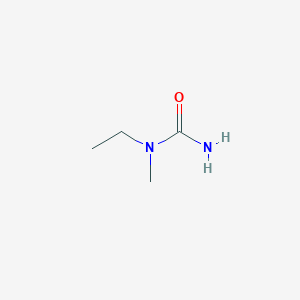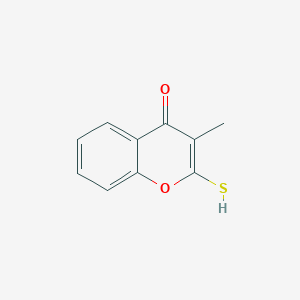
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine is a heterocyclic compound that combines a pyrimidine ring with a quinoline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and quinoline moieties endows the compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine typically involves the formation of the pyrimidine and quinoline rings followed by their coupling. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with suitable reagents under controlled conditions.
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling of Pyrimidine and Quinoline Rings: The final step involves the coupling of the pyrimidine and quinoline rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biology: It is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism of action of N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Chloropyrimidin-4-yl)-quinolin-8-yl-amine: Similar structure but with the amine group at the 8-position of the quinoline ring.
(6-Chloropyrimidin-4-yl)-quinolin-6-yl-amine: Similar structure but with the amine group at the 6-position of the quinoline ring.
Uniqueness
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amine group and the chlorine atom in the pyrimidine ring plays a crucial role in determining the compound’s interaction with biological targets and its overall pharmacological profile .
Propriétés
Formule moléculaire |
C13H9ClN4 |
|---|---|
Poids moléculaire |
256.69 g/mol |
Nom IUPAC |
N-(6-chloropyrimidin-4-yl)quinolin-7-amine |
InChI |
InChI=1S/C13H9ClN4/c14-12-7-13(17-8-16-12)18-10-4-3-9-2-1-5-15-11(9)6-10/h1-8H,(H,16,17,18) |
Clé InChI |
MHPXKXVTFIGKSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)NC3=CC(=NC=N3)Cl)N=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(Biphenyl-4-carbonyl)-amino]-2-hydroxy-benzoic acid methyl ester](/img/structure/B8292222.png)
![[3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester](/img/structure/B8292230.png)




